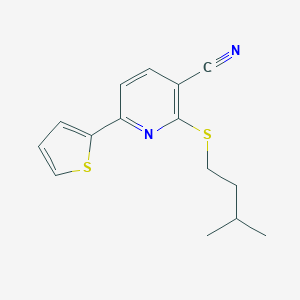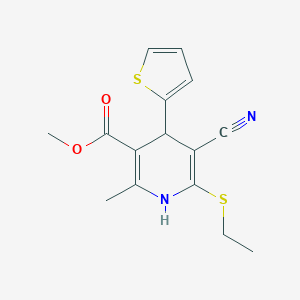![molecular formula C19H13ClFN3OS B460362 4-amino-6-(2-chloro-6-fluorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile CAS No. 445384-67-8](/img/structure/B460362.png)
4-amino-6-(2-chloro-6-fluorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-6-(2-chloro-6-fluorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[74002,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile is a complex heterocyclic compound It is characterized by its unique tricyclic structure, which includes oxygen, sulfur, and nitrogen atoms
Preparation Methods
The synthesis of 4-amino-6-(2-chloro-6-fluorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile typically involves multi-step reactions. One common synthetic route includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction conditions often involve ethanol as the solvent and moderate temperatures to facilitate the formation of the tricyclic structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl ring, using reagents like sodium methoxide.
Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form different tricyclic derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-amino-6-(2-chloro-6-fluorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an analgesic and anti-inflammatory drug.
Industry: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and enzymes critical to the inflammatory response.
Comparison with Similar Compounds
Similar compounds include other tricyclic heterocycles with oxygen, sulfur, and nitrogen atoms. Examples include:
- 13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes .
- 7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones .
What sets 4-amino-6-(2-chloro-6-fluorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile apart is its unique combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Properties
CAS No. |
445384-67-8 |
|---|---|
Molecular Formula |
C19H13ClFN3OS |
Molecular Weight |
385.8g/mol |
IUPAC Name |
4-amino-6-(2-chloro-6-fluorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile |
InChI |
InChI=1S/C19H13ClFN3OS/c1-8-6-9(2)24-19-13(8)16-17(26-19)14(10(7-22)18(23)25-16)15-11(20)4-3-5-12(15)21/h3-6,14H,23H2,1-2H3 |
InChI Key |
GGVKCJNJZYDREQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(C(=C(O3)N)C#N)C4=C(C=CC=C4Cl)F)C |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(C(=C(O3)N)C#N)C4=C(C=CC=C4Cl)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1-adamantyl)-3-amino-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B460279.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B460282.png)
![2-{[3-cyano-4-(3-pyridinyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B460285.png)

![[3-Amino-4-(4-fluorophenyl)-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B460288.png)
![2-[(3-cyano-4-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B460289.png)
![5-cyano-6-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-2-methyl-N-phenyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B460290.png)
![6-(1-adamantyl)-3-amino-N,N-diethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B460291.png)

![1-Adamantyl[2-(allylamino)-4-amino-1,3-thiazol-5-yl]methanone](/img/structure/B460293.png)
![1-Adamantyl[4-amino-2-(3-fluoroanilino)-1,3-thiazol-5-yl]methanone](/img/structure/B460294.png)
![3-Amino-4-(4-chlorophenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B460296.png)
![methyl 6-amino-5-cyano-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanylmethyl]-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B460297.png)
![[3-Amino-4-(4-methoxyphenyl)-6-thien-2-ylthieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B460298.png)
